molecular formula C8H7BrClNO B12957221 1-(2-Amino-3-bromo-5-chlorophenyl)ethanone

1-(2-Amino-3-bromo-5-chlorophenyl)ethanone

Cat. No.: B12957221
M. Wt: 248.50 g/mol
InChI Key: GWSHTUJPZJUUCL-UHFFFAOYSA-N
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Description

1-(2-Amino-3-bromo-5-chlorophenyl)ethanone is an organic compound with the molecular formula C8H7BrClNO This compound is characterized by the presence of an amino group, a bromo group, and a chloro group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-bromo-5-chlorophenyl)ethanone typically involves the bromination and chlorination of precursor compounds. One common method involves the bromination of 2-aminoacetophenone followed by chlorination under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors. The reaction conditions are optimized to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-bromo-5-chlorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

1-(2-Amino-3-bromo-5-chlorophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-bromo-5-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    1-(2-Bromo-5-chlorophenyl)ethanone: Similar structure but lacks the amino group.

    1-(2-Amino-5-chlorophenyl)ethanone: Similar structure but lacks the bromo group.

    1-(2-Amino-3-chlorophenyl)ethanone: Similar structure but lacks the bromo group.

Uniqueness: 1-(2-Amino-3-bromo-5-chlorophenyl)ethanone is unique due to the presence of both bromo and chloro substituents along with an amino group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

1-(2-amino-3-bromo-5-chlorophenyl)ethanone

InChI

InChI=1S/C8H7BrClNO/c1-4(12)6-2-5(10)3-7(9)8(6)11/h2-3H,11H2,1H3

InChI Key

GWSHTUJPZJUUCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)Br)N

Origin of Product

United States

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